1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
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Overview
Description
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including an imidazole ring substituted with a sulfonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-isopropyl-2-methoxybenzenesulfonyl chloride and 2-methylimidazole.
Reaction Conditions: The sulfonyl chloride is reacted with 2-methylimidazole in the presence of a base such as triethylamine or sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The exact pathways can vary, but typically involve inhibition or activation of specific proteins or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole: A closely related compound with a similar structure but different substitution pattern.
2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole: Another structurally similar compound with variations in the imidazole ring substitution.
Uniqueness
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features an imidazole ring, which is known for its diverse biological activities, and a sulfonyl group that may enhance its pharmacological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of various imidazole derivatives, including this compound. The compound was evaluated against several pathogens, showing promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 32 µg/mL |
2 | Escherichia coli | 16 µg/mL |
3 | Mycobacterium tuberculosis | 8 µg/mL |
The compound demonstrated a significant inhibitory effect on Mycobacterium tuberculosis, with an MIC value of 8 µg/mL, indicating its potential as an antitubercular agent .
Anticancer Activity
The anticancer properties of imidazole derivatives have been widely studied. The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it exhibited cytotoxic effects against HepG2 liver cancer cells.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.5 | Induction of apoptosis |
MCF-7 | 12.3 | Cell cycle arrest |
A549 | 10.7 | Autophagy without apoptosis |
In a study by Zhang et al., the compound was found to have an IC50 value of 12.3 µM against MCF-7 breast cancer cells, suggesting significant anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The imidazole ring is known to trigger apoptotic pathways in cancer cells, leading to cell death.
Molecular docking studies have indicated that this compound binds effectively to key receptors involved in these pathways, enhancing its therapeutic potential .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study A : A clinical trial involving patients with resistant Staphylococcus aureus infections showed that treatment with an imidazole derivative resulted in a significant reduction in bacterial load.
- Case Study B : In vitro studies on HepG2 cells demonstrated that the compound not only inhibited cell growth but also led to significant apoptosis rates compared to control groups.
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-5-6-13(19-4)14(9-12)20(17,18)16-8-7-15-11(16)3/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJPFFJWLSTUQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.